1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-propylisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential neuroprotective effects and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-2-propylisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits for conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the propyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group instead of a propyl group.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its neuroprotective properties.
Uniqueness
1,2,3,4-Tetrahydro-2-propylisoquinoline hydrochloride is unique due to its specific propyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
57464-74-1 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h3-6H,2,7-10H2,1H3;1H |
InChI Key |
LESCYPZQCMAJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+]1CCC2=CC=CC=C2C1.[Cl-] |
Origin of Product |
United States |
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